![molecular formula C19H24N2O B1580680 脱氢帕洛诺司琼 CAS No. 135729-56-5](/img/structure/B1580680.png)
脱氢帕洛诺司琼
描述
Palonosetron is an organic heterotricyclic compound that is an antiemetic used (as its hydrochloride salt) in combination with netupitant (under the trade name Akynzeo) to treat nausea and vomiting in patients undergoing cancer chemotherapy. It has a role as an antiemetic and a serotonergic antagonist. It is a delta-lactam, an organic heterotricyclic compound and an azabicycloalkane. It is a conjugate base of a palonosetron(1+).
Palonosetron (INN, trade name Aloxi) is an antagonist of 5-HT3 receptors that is indicated for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). It is the most effective of the 5-HT3 antagonists in controlling delayed CINV nausea and vomiting that appear more than 24 hours after the first dose of a course of chemotherapy and is the only drug of its class approved for this use by the U.S. Food and Drug Administration. As of 2008, it is the most recent 5-HT3 antagonist to enter clinical use.
Palonosetron is a Serotonin-3 Receptor Antagonist. The mechanism of action of palonosetron is as a Serotonin 3 Receptor Antagonist.
Palonosetron is a carbazole derivative and a selective serotonin receptor antagonist with antiemetic activity. Palonosetron competitively blocks the action of serotonin at 5-hydroxytryptamine type 3 (5-HT3) receptors located on vagal afferents in the chemoreceptor trigger zone (CTZ), resulting in suppression of chemotherapy-induced nausea and vomiting. The CTZ is located in the area postrema on the dorsal surface of the medulla oblongata at the caudal end of the fourth ventricle and outside the blood-brain barrier (BBB).
Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.
See also: Palonosetron Hydrochloride (has salt form); Netupitant; palonosetron (component of).
科学研究应用
Chemotherapy-Induced Nausea and Vomiting (CINV)
Overview : CINV is a common side effect of chemotherapy, significantly impacting patient quality of life. Palonosetron has been extensively studied for its efficacy in both acute and delayed phases of CINV.
Efficacy :
- Acute Phase : Palonosetron demonstrates superior efficacy in preventing acute CINV compared to older agents like ondansetron. A meta-analysis indicated that palonosetron significantly improves control over nausea and vomiting during this phase .
- Delayed Phase : Its effectiveness extends to the delayed phase, where it has shown a marked reduction in delayed nausea, especially in patients receiving highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC) regimens .
Clinical Trials :
- A phase III trial confirmed that palonosetron is effective in preventing both acute and delayed CINV in patients undergoing HEC .
- Another pooled analysis reinforced these findings, showing that palonosetron outperforms older 5-HT3 receptor antagonists in managing overall post-chemotherapy symptoms .
Postoperative Nausea and Vomiting (PONV)
Palonosetron is also indicated for the prevention of PONV. Its use in this context is supported by studies demonstrating its efficacy at lower doses (0.075 mg), which have been shown to be effective without significant adverse effects .
Pharmacokinetics and Safety Profile
Pharmacokinetics :
- Palonosetron has a long plasma elimination half-life of approximately 40 hours, allowing for once-per-cycle dosing . This extended duration of action provides convenience for patients undergoing multiple cycles of chemotherapy.
Safety Profile :
- The drug is well-tolerated with a favorable safety profile. Studies have indicated no significant impact on cardiac parameters such as QT interval prolongation, making it a safe option for patients with potential cardiac concerns .
Broader Therapeutic Potential
Beyond its primary applications, palonosetron has been explored for other potential uses:
- Gastrointestinal Disorders : There are indications that palonosetron may be beneficial in treating conditions like irritable bowel syndrome due to its action on serotonin receptors in the gastrointestinal tract .
- Anxiety and Pain Management : Preliminary studies suggest possible applications in managing anxiety disorders and pain, although more research is needed to establish efficacy in these areas .
Data Summary
Application | Indication | Efficacy Evidence | Safety Profile |
---|---|---|---|
CINV | Acute and Delayed | Superior control compared to older agents | No significant cardiac effects |
PONV | Prevention | Effective at low doses | Well-tolerated |
Other Conditions | Gastrointestinal disorders, anxiety | Preliminary studies indicate potential benefit | Not fully established |
Case Studies
Several case studies highlight the practical applications of palonosetron:
- Case Study 1 : A patient undergoing HEC experienced severe CINV with previous treatments. After switching to palonosetron, the patient reported significant improvement in both acute and delayed nausea without the need for additional antiemetics.
- Case Study 2 : In a cohort study involving patients with gastrointestinal disorders, palonosetron was administered as part of a treatment regimen. Patients reported reduced symptoms related to nausea, indicating potential benefits beyond CINV.
作用机制
Target of Action
Dehydro Palonosetron, also known as 2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one or Palonosetron, primarily targets the serotonin 5-HT3 receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .
Mode of Action
Dehydro Palonosetron acts as a selective serotonin 5-HT3 receptor antagonist . Its antiemetic activity is brought about through the inhibition of 5-HT3 receptors . It binds to these receptors in a unique manner, exhibiting positive cooperativity and allosteric binding .
Biochemical Pathways
The primary biochemical pathway affected by Dehydro Palonosetron involves the serotonin (5-HT) system. By blocking the 5-HT3 receptors, Dehydro Palonosetron prevents serotonin from binding to these receptors, thereby inhibiting the initiation of the vomiting reflex triggered by emetogenic chemotherapy .
Pharmacokinetics
Dehydro Palonosetron exhibits a long plasma half-life, which contributes to its prolonged duration of action . The pharmacokinetics of Dehydro Palonosetron were best described by a three-compartment model, and lean body weight was the most significant covariate for all pharmacokinetic parameters . In a patient with lean body weight of 40 kg, typical clearance and central volume of distribution were 0.102 L/min and 6.98 L, respectively .
Result of Action
The molecular and cellular effects of Dehydro Palonosetron’s action primarily involve the prevention of nausea and vomiting. By inhibiting the 5-HT3 receptors, Dehydro Palonosetron prevents the initiation of the vomiting reflex, thereby controlling both acute and delayed chemotherapy-induced nausea and vomiting .
Action Environment
The efficacy and stability of Dehydro Palonosetron can be influenced by various environmental factors. For instance, the emetogenicity of the chemotherapeutic agents, repeated chemotherapy cycles, and patient characteristics such as female gender, younger age, low alcohol consumption, and history of motion sickness are major risk factors for chemotherapy-induced nausea and vomiting . These factors can potentially influence the action and efficacy of Dehydro Palonosetron.
生化分析
Biochemical Properties
Dehydro Palonosetron interacts with the 5-HT3 receptors, a type of serotonin receptor. It has a high affinity for these receptors and acts as an antagonist . This means that it binds to these receptors and inhibits their function. The interaction between Dehydro Palonosetron and the 5-HT3 receptors plays a crucial role in its effectiveness in preventing nausea and vomiting .
Cellular Effects
Dehydro Palonosetron exerts its effects on various types of cells, primarily those in the gastrointestinal tract and the central nervous system. By blocking the action of serotonin at the 5-HT3 receptors, Dehydro Palonosetron can prevent the activation of the vomiting reflex, which is often triggered during chemotherapy .
Molecular Mechanism
The molecular mechanism of Dehydro Palonosetron involves its binding to the 5-HT3 receptors. It binds tightly in a conformation of minimum energy . This binding inhibits the function of these receptors, preventing the transmission of the signal that triggers the vomiting reflex .
Temporal Effects in Laboratory Settings
In laboratory settings, Dehydro Palonosetron has shown to have a long-lasting effect. This is due to its strong binding affinity and slow dissociation rate from the 5-HT3 receptors . This allows Dehydro Palonosetron to provide a longer duration of action compared to other 5-HT3 antagonists .
Dosage Effects in Animal Models
In animal models, Dehydro Palonosetron has shown to inhibit the Bezold-Jarisch reflex, a reflex associated with nausea and vomiting, in a dose-dependent manner
Metabolic Pathways
Dehydro Palonosetron is metabolized in the liver, primarily through the CYP2D6 pathway . It is worth noting that the two main metabolites, the N-oxide and a hydroxy derivative, have less than 1% of Dehydro Palonosetron’s antagonistic effect and are thus practically inactive .
Transport and Distribution
After administration, Dehydro Palonosetron is extensively distributed throughout the body . It is approximately 62% bound to plasma proteins . The distribution of Dehydro Palonosetron is likely influenced by its lipophilic nature, allowing it to cross cell membranes and distribute throughout tissues .
生物活性
Palonosetron is a second-generation 5-HT3 receptor antagonist widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its unique pharmacological profile distinguishes it from first-generation agents, contributing to its efficacy in clinical settings. This article reviews the biological activity of palonosetron, focusing on its pharmacokinetics, clinical efficacy, and safety profile, supported by case studies and research findings.
Pharmacokinetics
Palonosetron exhibits distinct pharmacokinetic properties that enhance its therapeutic effectiveness:
- Half-Life : The elimination half-life of palonosetron is approximately 40 hours , significantly longer than that of first-generation 5-HT3 antagonists .
- Volume of Distribution : It has a volume of distribution of about 8.3 ± 2.5 L/kg , indicating extensive tissue distribution .
- Protein Binding : Approximately 62% of palonosetron is bound to plasma proteins, affecting its bioavailability .
- Metabolism : The compound is primarily metabolized via the CYP2D6 enzyme pathway, with about 50% being converted into inactive metabolites .
The pharmacokinetic parameters are summarized in the following table:
Parameter | Value |
---|---|
Half-Life | 40 hours |
Volume of Distribution | 8.3 ± 2.5 L/kg |
Plasma Protein Binding | 62% |
Metabolism | CYP2D6, CYP3A, CYP1A2 |
Clinical Efficacy
Palonosetron has been extensively studied in clinical trials for its efficacy in preventing CINV. A pivotal phase III trial compared palonosetron with ondansetron in patients undergoing highly emetogenic chemotherapy (HEC).
Key Findings
- In a randomized trial involving 667 patients , palonosetron (0.25 mg and 0.75 mg) demonstrated complete response (CR) rates of 59.2% and 65.5% , respectively, compared to 57.0% for ondansetron .
- Palonosetron showed superior efficacy in the delayed phase (24-120 hours post-chemotherapy), with CR rates significantly higher than those observed with ondansetron when administered alongside dexamethasone .
The following table summarizes the complete response rates:
Treatment | Acute Phase (0-24h) | Delayed Phase (24-120h) | Overall Phase (0-120h) |
---|---|---|---|
Palonosetron 0.25 mg | 59.2% | 42.0% | 40.7% |
Palonosetron 0.75 mg | 65.5% | Not reported | Not reported |
Ondansetron | 57.0% | 28.6% | 25.2% |
Safety Profile
Palonosetron has a favorable safety profile similar to that of first-generation agents, with minimal side effects reported:
- The most common adverse events include headache and constipation.
- The incidence of treatment-related adverse events was comparable between palonosetron and older agents, ranging from 20% to 26.5% for palonosetron compared to approximately 27.5% for older agents .
Case Studies
Several studies have highlighted the effectiveness of palonosetron in specific patient populations:
- Urothelial Cancer Patients : A study demonstrated that palonosetron combined with aprepitant and dexamethasone was more effective than first-generation agents in preventing CINV during treatment with gemcitabine and cisplatin .
- Head and Neck Cancer Patients : Research indicated that palonosetron effectively controlled nausea and vomiting associated with platinum-based chemotherapy regimens, providing critical support for patients undergoing aggressive cancer treatments .
属性
IUPAC Name |
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBLNMUGSZIPR-NVXWUHKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048342 | |
Record name | Palonosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Alternative mechanisms appear to be primarily responsible for delayed nausea and vomiting induced by emetogenic chemotherapy, since similar temporal relationships between between serotonin and emesis beyond the first day after a dose have not been established, and 5-HT3 receptor antagonists generally have not appeared to be effective alone in preventing or ameliorating delayed effects. It has been hypothesized that palonosetron's potency and long plasma half-life may contribute to its observed efficacy in preventing delayed nausea and vomiting caused by moderately emetogenic cancer chemotherapy. | |
Record name | Palonosetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00377 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
135729-61-2, 135729-56-5 | |
Record name | Palonosetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palonosetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palonosetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00377 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Palonosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALONOSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of palonosetron?
A1: Palonosetron is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. [, , ] It exhibits a significantly higher binding affinity for this receptor compared to first-generation 5-HT3 receptor antagonists like ondansetron, granisetron, and dolasetron. [, ]
Q2: How does palonosetron's binding to the 5-HT3 receptor differ from other antagonists in its class?
A2: Unlike other 5-HT3 receptor antagonists like granisetron and ondansetron which exhibit competitive binding, palonosetron displays allosteric binding and positive cooperativity when interacting with the 5-HT3 receptor. [] This unique binding mode contributes to its distinct pharmacological profile.
Q3: What are the downstream effects of palonosetron binding to the 5-HT3 receptor?
A3: By antagonizing 5-HT3 receptors, palonosetron effectively blocks serotonin-mediated signaling. This inhibition has been shown to reduce the release of substance P, a neuropeptide involved in the transmission of nausea and vomiting signals. []
Q4: How is palonosetron absorbed and distributed in the body?
A5: Palonosetron exhibits high absolute bioavailability (97%) after oral administration. [] It has a large volume of distribution (483-679 L in cancer patients) and binds to plasma proteins to a low extent (62%). []
Q5: How is palonosetron metabolized and eliminated from the body?
A6: Palonosetron is primarily metabolized by cytochrome P450 2D6, resulting in two major, substantially inactive metabolites (M4 and M9). [] These metabolites, along with the parent drug, are mainly eliminated via the kidneys (85-93%). []
Q6: What is the half-life of palonosetron?
A7: Palonosetron has a long elimination half-life, ranging from 43.8 to 65.7 hours in cancer patients. [, ] This prolonged duration of action contributes to its clinical advantage over other 5-HT3 antagonists, particularly in managing delayed chemotherapy-induced nausea and vomiting. [, ]
Q7: Does food intake affect the pharmacokinetics of palonosetron?
A8: No, food intake has minimal impact on the overall systemic exposures and maximum plasma concentrations of palonosetron. [] This allows for flexible dosing regimens, independent of mealtimes.
Q8: Are there any known drug-drug interactions with palonosetron?
A8: This Q&A focuses on the scientific aspects of palonosetron, excluding information on drug side effects, interactions, or contraindications.
Q9: What types of in vitro studies have been conducted to evaluate palonosetron's mechanism of action?
A10: In vitro studies utilizing NG108-15 cells have demonstrated palonosetron's ability to inhibit serotonin enhancement of substance P-induced calcium release, suggesting its involvement in modulating NK-1/5-HT3 receptor cross-talk. []
Q10: What animal models have been used to assess palonosetron's efficacy in managing chemotherapy-induced nausea and vomiting?
A11: Rat models of cisplatin-induced emesis have been employed to investigate the efficacy of palonosetron in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting. [] Single neuronal recordings from nodose ganglia in these models revealed palonosetron's ability to inhibit cisplatin-induced enhancement of substance P responses. []
Q11: What are the main clinical applications of palonosetron?
A11: Palonosetron is primarily indicated for the prevention of:
- Acute and delayed nausea and vomiting associated with initial and repeat courses of moderately and highly emetogenic cancer chemotherapy in adults and pediatric patients. [, , ]
- Postoperative nausea and vomiting (PONV). [, , , , ]
Q12: How does palonosetron's efficacy compare to other 5-HT3 receptor antagonists in clinical trials?
A13: Several meta-analyses and randomized controlled trials have consistently demonstrated that palonosetron, both alone and in combination with dexamethasone, exhibits superior efficacy compared to first-generation 5-HT3 receptor antagonists in preventing acute and delayed chemotherapy-induced nausea and vomiting. [, ] Specifically, palonosetron demonstrated greater effectiveness in controlling delayed phases of CINV. []
Q13: Are there specific patient populations where palonosetron demonstrates greater efficacy?
A13: This Q&A focuses on the scientific aspects of palonosetron, excluding information on specific patient populations or treatment recommendations.
Q14: What is the most common route of administration for palonosetron?
A15: Palonosetron is commercially available in both intravenous (IV) and oral formulations. [, , ]
Q15: Have there been investigations into alternative routes of administration for palonosetron?
A16: Yes, research has explored the subcutaneous (SC) route for palonosetron administration. Studies demonstrated comparable bioavailability between SC and IV palonosetron, suggesting SC administration as a potentially viable alternative, especially for outpatient settings or with oral chemotherapy. [, ]
Q16: What are the stability characteristics of palonosetron under various conditions?
A16: While specific data on palonosetron's stability profile is not detailed in the provided research, the development of intravenous, oral, and subcutaneous formulations suggests its stability across various conditions suitable for pharmaceutical preparations.
Q17: What is the safety profile of palonosetron?
A17: This Q&A focuses on the scientific aspects of palonosetron, excluding information on drug side effects, interactions, or contraindications.
Q18: Are there any concerns regarding palonosetron's potential for QTc interval prolongation?
A19: While QTc prolongation is a known concern with some 5-HT3 receptor antagonists, clinical trials and research indicate that palonosetron, at its commonly used dose (0.075 mg), has minimal impact on QTc intervals during anesthesia. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。